molecular formula C20H22Cl3N3O4S B5018481 3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE CAS No. 303063-18-5

3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE

Cat. No.: B5018481
CAS No.: 303063-18-5
M. Wt: 506.8 g/mol
InChI Key: IITNLGRVWMWOSO-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE is a complex organic compound with a molecular formula of C20H22Cl3N3O4S It is characterized by the presence of trimethoxy groups on the benzene ring and a trichloroethyl group attached to a toluidinocarbothioyl moiety

Preparation Methods

The synthesis of 3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Trimethoxybenzene Core: The starting material, 3,4,5-trimethoxybenzene, is prepared through the methylation of gallic acid.

    Introduction of the Trichloroethyl Group: The trichloroethyl group is introduced via a nucleophilic substitution reaction using trichloroethanol and a suitable base.

    Attachment of the Toluidinocarbothioyl Moiety: The final step involves the reaction of the intermediate with 4-toluidinocarbothioyl chloride under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents on the aniline ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl3N3O4S/c1-11-5-7-13(8-6-11)24-19(31)26-18(20(21,22)23)25-17(27)12-9-14(28-2)16(30-4)15(10-12)29-3/h5-10,18H,1-4H3,(H,25,27)(H2,24,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITNLGRVWMWOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303063-18-5
Record name 3,4,5-TRIMETHOXY-N(2,2,2-TRICHLORO-1-((4-TOLUIDINOCARBOTHIOYL)AMINO)ET)BENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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